6-methoxy-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide
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Overview
Description
6-Methoxy-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group at the 6-position and a carboxamide group at the 4-position. The compound also contains a pyridin-2-ylmethyl substituent at the nitrogen atom of the carboxamide group. This structure imparts unique chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Carboxamide Formation: The carboxamide group at the 4-position is introduced by reacting the pyrimidine derivative with an appropriate amine, such as pyridin-2-ylmethylamine, under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products
Oxidation: Formation of 6-hydroxy-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide.
Reduction: Formation of N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Biological Research: The compound is used to investigate cellular pathways and molecular targets involved in various diseases.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 6-methoxy-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridin-2-ylmethyl group but differ in other substituents on the pyrimidine ring.
Imidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure but with an imidazo ring fused to the pyridine ring.
Uniqueness
6-Methoxy-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide is unique due to the presence of the methoxy group at the 6-position and the carboxamide group at the 4-position, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
6-methoxy-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-18-11-6-10(15-8-16-11)12(17)14-7-9-4-2-3-5-13-9/h2-6,8H,7H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAYLEBHDPTIOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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